4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine
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Overview
Description
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3-methylpyrrolidin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-methylpyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: N-oxides or other oxidized pyrrolidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the design and development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(pyrrolidin-1-yl)pyrimidine
- 4-chloro-6-(2-methylpyrrolidin-1-yl)pyrimidine
- 4-chloro-6-(3-ethylpyrrolidin-1-yl)pyrimidine
Uniqueness
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of the 3-methylpyrrolidin-1-yl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets compared to its analogs.
Properties
CAS No. |
1249335-72-5 |
---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.7 |
Purity |
0 |
Origin of Product |
United States |
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